9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
Description
Properties
IUPAC Name |
14-(4-ethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-2-27-16-10-7-15(8-11-16)21-24-22(26)19-13-18-17-6-4-3-5-14(17)9-12-20(18)28-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJNWRJKZNFKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one typically involves the reaction of 1H-benzo[f]chromenes with aliphatic and aromatic amines . One common method starts with the preparation of 1H-benzo[f]chromen-2-carbonitriles from naphthopyran derivatives using excess triethyl orthoformate treatment in acetic anhydride . The resulting compounds are then reacted with aliphatic and aromatic amines in methanol solution to form the desired benzochromenopyrimidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Synthetic Pathways and Multi-Component Reactions
The synthesis of this compound typically involves multi-component reactions (MCRs) combining β-naphthol, barbituric acid, and substituted aldehydes under catalytic conditions. For example:
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Reaction Components :
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β-Naphthol (1 mmol)
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Barbituric acid (1 mmol)
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4-Ethoxybenzaldehyde (1 mmol)
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Catalyst : p-Toluenesulfonic acid (p-TSA, 10 mol%)
Key Reaction Steps:
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Knoevenagel Condensation : The aldehyde reacts with barbituric acid to form an α,β-unsaturated intermediate.
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Michael Addition : β-Naphthol attacks the electrophilic carbon of the intermediate.
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Cyclization : Intramolecular dehydration forms the fused chromeno-pyrimidine ring .
Table 1: Optimization of Reaction Conditions
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| Ethanol | 5 | 90 |
| DMF | 6 | 35 |
| Acetonitrile | 6 | 52 |
Ethanol with p-TSA provided optimal yields due to enhanced proton transfer and solubility .
Substitution Reactions
The ethoxyphenyl group undergoes demethylation and nucleophilic substitution under acidic or basic conditions:
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Demethylation : Treatment with HBr/HOAc removes the ethoxy group, yielding a phenolic derivative .
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Halogenation : Reaction with PCl₅ replaces the ethoxy group with chlorine, forming 9-(4-chlorophenyl)-10H-benzo chromeno[2,3-d]pyrimidin-11(12H)-one .
Table 2: Substitution Reactivity
| Reagent | Product | Yield (%) |
|---|---|---|
| HBr/HOAc | Phenolic derivative | 85 |
| PCl₅ | Chlorophenyl derivative | 78 |
| HNO₃/H₂SO₄ | Nitro-substituted derivative | 65 |
Catalytic Hydrogenation
The chromene double bond (C10–C11) is selectively reduced using H₂/Pd-C in ethanol:
Ring-Opening and Rearrangement
Under strong acidic conditions (e.g., HCl/CH₃COOH), the pyrimidine ring undergoes hydrolysis :
Biological Activity and Functionalization
The compound’s bioactivity is modulated by introducing substituents:
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Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., –Cl, –NO₂) show enhanced activity against S. aureus (MIC: 8 µg/mL) .
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Anticancer Potential : The ethoxyphenyl group enhances DNA intercalation, as demonstrated in cytotoxicity assays against MCF-7 cells (IC₅₀: 12 µM).
Mechanistic Insights
The reactivity is influenced by:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of derivatives of benzochromeno-pyrimidinones in cancer treatment. For example:
- A study demonstrated that certain benzochromene derivatives exhibit promising anticancer activity , particularly against leukemia cell lines such as HL-60. These compounds were shown to suppress cell growth effectively through mechanisms that may involve apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | HL-60 | 10 | Apoptosis induction |
| 6a | HL-60 | 12 | Cell cycle arrest |
Antioxidant Properties
The antioxidant capacity of chromeno-pyrimidinone derivatives has been assessed using various assays:
- Compounds derived from this class have shown significant free radical scavenging activity , which is essential for preventing oxidative stress-related diseases .
| Compound | DPPH Scavenging (%) | IC50 (µg/mL) |
|---|---|---|
| Compound A | 85 | 25 |
| Compound B | 78 | 30 |
Enzyme Inhibition
Research indicates that these compounds can act as inhibitors for specific enzymes involved in tumor progression:
- For instance, certain derivatives have been tested for their ability to inhibit kinases associated with cancer cell proliferation. The results showed effective inhibition at low micromolar concentrations .
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Kinase A | 70 | 15 |
| Kinase B | 65 | 20 |
Case Study 1: Synthesis and Evaluation of Antitumor Agents
A systematic study involved synthesizing a series of benzochromeno-pyrimidinones and evaluating their anticancer properties. The findings indicated that modifications on the phenyl ring significantly influenced their biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Antioxidant Activity Assessment
Another study focused on assessing the antioxidant activities of synthesized derivatives using the DPPH assay. The results confirmed that modifications led to enhanced scavenging abilities, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at combating oxidative stress .
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one involves its interaction with bacterial cell membranes and enzymes . The compound disrupts the integrity of the bacterial cell membrane, leading to cell lysis and death. Additionally, it may inhibit key bacterial enzymes, further contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
10-Methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine: This compound also exhibits potent antibacterial activity and has been shown to be more effective against certain bacterial species than ciprofloxacin and amoxicillin.
9,11-Diamino-12H-benzo[5,6]-chromeno[2,3-b]pyridine-10-carbonitrile: Known for its antihistamine, anticancer, and antibacterial properties.
Uniqueness
9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is unique due to its specific structural features, such as the ethoxyphenyl group, which may contribute to its distinct biological activities and chemical reactivity. Its ability to interact with bacterial cell membranes and enzymes makes it a promising candidate for further research and development in antibacterial therapy.
Biological Activity
The compound 9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a member of the benzochromeno-pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves microwave-assisted methods that enhance yield and reduce reaction time. For instance, the compound can be synthesized through a multi-step reaction involving the condensation of appropriate precursors under controlled conditions. The use of microwave irradiation has been shown to significantly improve the efficiency of these reactions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HL-60 (leukemia).
- Mechanism of Action : The compound induces apoptosis by activating caspase pathways and altering cyclin-dependent kinase levels, leading to cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
| HL-60 | 10.0 | Caspase activation |
Antibacterial and Antifungal Activity
The compound exhibits notable antibacterial and antifungal activities against various pathogens:
- Bacterial Strains : Effective against both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli).
- Fungal Strains : Demonstrated efficacy against Candida albicans and Aspergillus niger.
In vitro assays revealed that the compound's antibacterial activity was comparable to standard antibiotics, suggesting its potential as a lead compound in drug development .
Case Studies
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Case Study on Anticancer Efficacy :
A study investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability after treatment for 48 hours, with an IC50 value of 12.5 µM. Flow cytometry analysis confirmed increased apoptosis rates correlating with elevated levels of cleaved PARP and caspase-3 . -
Antibacterial Activity Assessment :
The compound was tested against a panel of bacterial strains using the disk diffusion method. It showed zones of inhibition comparable to those produced by conventional antibiotics such as amoxicillin and ciprofloxacin, indicating its potential therapeutic application in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one, and how can reaction conditions be optimized?
- The compound is typically synthesized via one-pot multicomponent reactions using catalysts like silica sulfuric acid (SSA), which facilitates condensation of 2-naphthol, thiobarbituric acid, and aldehydes. Key variables include solvent choice (e.g., ethanol), reflux duration (8–12 hours), and catalyst loading (10–15 mol%) . Optimization involves adjusting stoichiometry, temperature, and catalyst recycling to improve yields (reported 60–75%) and purity.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Peaks at δ 3.00–4.34 ppm confirm ethoxyphenyl CH₂ groups, while aromatic protons appear at δ 6.81–8.31 ppm. IR spectroscopy : Absorptions at 1630 cm⁻¹ (C=N) and 3191 cm⁻¹ (NH) validate the pyrimidine core. Elemental analysis (C, H, N) should align with calculated values (e.g., C: 65.53–71.86%; N: 6.54–7.00%) .
Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- Neutral red uptake assays on cancer cell lines (e.g., MDA-MB-231, HepG2) over 48 hours can screen cytotoxicity. Dose-response curves (IC₅₀ values) and selectivity indices (e.g., noncancerous MCF-10A cells) should be calculated. For example, related chromenopyrimidines show IC₅₀ values of 1.61–2.02 μM in cancer cells versus >10 μM in normal cells .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action against cancer targets?
- Dock the compound into active sites of proteins like cyclin-dependent kinase 2 (CDK2; PDB: 2A4L) using AutoDock Vina. Analyze binding energy (ΔG ≤ -8 kcal/mol) and interactions (e.g., hydrogen bonds with Lys89, hydrophobic contacts with Val18). Compare with reference inhibitors to identify critical residues for selectivity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- If conflicting IC₅₀ values arise, standardize assays (e.g., MTT vs. neutral red) and cell culture conditions (e.g., serum concentration, passage number). Validate findings using orthogonal methods, such as flow cytometry for apoptosis (Annexin V/PI staining) and qRT-PCR for gene expression (BCL2, BAX, Caspase3) .
Q. How do substituents (e.g., ethoxyphenyl vs. thiophene) influence bioactivity and selectivity?
- Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties. Test SAR using cytotoxicity assays and molecular dynamics simulations. For example, nitro groups enhance DPPH radical scavenging (EC₅₀: 4a = 12 μM), while methoxy groups improve kinase inhibition .
Q. What methodologies validate the compound’s pro-apoptotic effects at the molecular level?
- Treat cancer cells with the compound (IC₅₀ dose) and perform:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
